2-(2-methylphenyl)propanal
Description
2-(2-Methylphenyl)propanal is an aromatic aldehyde featuring a propanal backbone substituted with a 2-methylphenyl group at the α-carbon. This compound is characterized by its aldehyde functional group and the steric/electronic effects imparted by the ortho-methyl substituent on the phenyl ring. It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and fragrances. Its reactivity is influenced by the electron-donating methyl group, which modulates electrophilic substitution patterns and stabilizes intermediates during synthetic transformations .
Properties
CAS No. |
103108-03-8 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(2-methylphenyl)propanal involves the regio-selective functionalization of a dialkyl benzene compound. This process typically includes chloromethylation followed by conversion to the desired aldehyde . Another approach involves the use of Grignard reagents, where the reaction of an organomagnesium compound with a carbonyl compound yields the desired aldehyde .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chloromethylation and subsequent conversion processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: 2-(2-methylphenyl)propanoic acid.
Reduction: 2-(2-methylphenyl)propanol.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
2-(2-methylphenyl)propanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-(2-methylphenyl)propanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. Additionally, the aromatic ring can participate in π-π interactions and other non-covalent interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following compounds share structural similarities with 2-(2-methylphenyl)propanal, differing in substituent positions, functional groups, or aromatic systems:
Key Observations :
- Aldehyde vs. Carboxylic Acid/Alcohol : The presence of an aldehyde group in this compound enhances its reactivity in nucleophilic additions (e.g., Grignard reactions) compared to the carboxylic acid (lower reactivity) or alcohol (oxidation-prone) derivatives .
- Substituent Effects: Ortho-substituents (e.g., methyl, fluoro, methoxy) influence steric hindrance and electronic properties.
Comparison with Other Aldehyde Derivatives
- 2-(2-Fluorophenyl)propanal : Likely synthesized via analogous Wittig or Friedel-Crafts pathways, with fluorinated precursors introducing enhanced electronic effects for targeted bioactivity .
- 2-(3-Methoxy-4-(2-methylphenyl)phenyl)propanal (15b): Demonstrates the scalability of the Wittig approach for multi-substituted aromatics, achieving a 60:40 E/Z ratio in enol ether intermediates .
Physicochemical Properties
Volatility and Detection
- This compound : Detected via HSGC-MS (Headspace Gas Chromatography-Mass Spectrometry) in complex mixtures due to moderate volatility. Similar aldehydes (e.g., 2-methylpropanal) exhibit retention times (tR) between 1.64–2.48 minutes under HSGC conditions .
- Acetone vs. Propanal Derivatives : highlights distinct atmospheric behaviors; propanal derivatives show slower degradation compared to acetone, suggesting higher environmental persistence .
Stability and Reactivity
- Acid Sensitivity: The aldehyde group in this compound is prone to oxidation, necessitating inert storage conditions. In contrast, 2-(2-methoxyphenyl)-2-methylpropanoic acid (carboxylic acid derivative) exhibits greater stability under ambient conditions .
- Steric Effects : Ortho-methyl substitution reduces reactivity in electrophilic aromatic substitution (EAS) compared to meta- or para-substituted analogs.
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